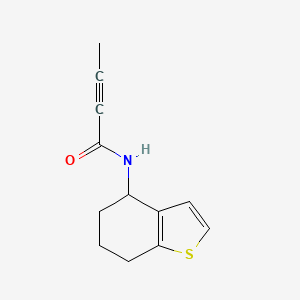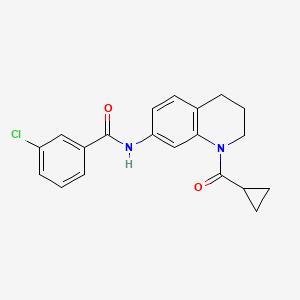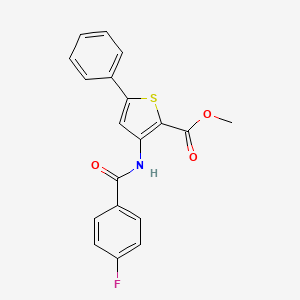
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one is a complex organic compound featuring a triazole ring fused to an azetidine ring, and a naphthalene moiety attached via an ether linkage. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: . One common synthetic route is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The naphthalene moiety can be introduced through a subsequent etherification reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes of reactants and maintaining precise reaction conditions. The use of continuous flow chemistry could enhance the efficiency and safety of the process, ensuring consistent product quality and minimizing waste.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the triazole or naphthalene rings, often involving the replacement of a functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are often used in substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids, aldehydes, or ketones, depending on the specific oxidation conditions.
Reduction: Reduction reactions can yield alcohols, amines, or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of halogenated compounds, alkylated derivatives, or other substituted products.
科学的研究の応用
Chemistry: This compound is used in organic synthesis as a building block for the construction of more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, which are widely employed in the synthesis of pharmaceuticals, polymers, and materials.
Biology: Triazole derivatives, including this compound, have shown antimicrobial and antifungal properties, making them valuable in the development of new antibiotics and antifungal agents.
Medicine: The compound's biological activity has been explored for potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antiviral agent.
Industry: In material science, this compound can be used in the design of new materials with specific properties, such as enhanced stability, conductivity, or biocompatibility.
作用機序
The mechanism by which 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. The naphthalene moiety may interact with cellular components, influencing signaling pathways and cellular processes.
類似化合物との比較
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzofuran-2-yloxy)ethan-1-one
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yloxy)ethan-1-one
Uniqueness: This compound is unique due to its specific structural features, such as the azetidine ring and the position of the naphthalene moiety
特性
IUPAC Name |
2-naphthalen-2-yloxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(20-10-15(11-20)21-18-7-8-19-21)12-23-16-6-5-13-3-1-2-4-14(13)9-16/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFGTWVYJPRJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC3=CC=CC=C3C=C2)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[2-(Benzyloxy)phenyl]propyl}pyridine](/img/structure/B2799379.png)
![2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2799381.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2799383.png)


![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2799388.png)

![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2799391.png)
![2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2799395.png)
![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2799399.png)

